4'-Fluorococaine 4'-Fluorococaine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1906050
InChI: InChI=1S/C17H20FNO4/c1-19-12-7-8-13(19)15(17(21)22-2)14(9-12)23-16(20)10-3-5-11(18)6-4-10/h3-6,12-15H,7-9H2,1-2H3
SMILES:
Molecular Formula: C17H20FNO4
Molecular Weight: 321.34 g/mol

4'-Fluorococaine

CAS No.:

Cat. No.: VC1906050

Molecular Formula: C17H20FNO4

Molecular Weight: 321.34 g/mol

* For research use only. Not for human or veterinary use.

4'-Fluorococaine -

Specification

Molecular Formula C17H20FNO4
Molecular Weight 321.34 g/mol
IUPAC Name methyl 3-(4-fluorobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Standard InChI InChI=1S/C17H20FNO4/c1-19-12-7-8-13(19)15(17(21)22-2)14(9-12)23-16(20)10-3-5-11(18)6-4-10/h3-6,12-15H,7-9H2,1-2H3
Standard InChI Key JRPRINGETIYVSV-UHFFFAOYSA-N
Canonical SMILES CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC

Introduction

Chemical Properties and Identification

4'-Fluorococaine is identified by the CAS number 134507-62-3 and has a molecular formula of C17H20FNO4 with a molecular weight of 321.34 g/mol. The compound's structure maintains the tropane skeleton characteristic of cocaine while incorporating the critical fluorine substitution that alters its physiological effects and metabolic profile.

Chemical Structure Specifications

The compound features several key structural components:

  • A tropane ring system (8-azabicyclo[3.2.1]octane)

  • A methyl group attached to the nitrogen atom

  • A 4-fluorobenzoyloxy group at position 3

  • A methyl ester group at position 2

The specific stereochemistry (1R,2R,3S,5S) is essential for its biological activity, similar to other tropane derivatives. This stereochemical configuration enables proper binding to neurotransmitter transporters, particularly those associated with serotonin reuptake.

Pharmacological Mechanism of Action

4'-Fluorococaine exhibits a unique pharmacological profile that distinguishes it from cocaine and other related compounds. Unlike cocaine, which primarily affects dopamine reuptake, 4'-Fluorococaine demonstrates a stronger effect on serotonin reuptake inhibition.

Neurotransmitter Effects

4'-Fluorococaine exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter, preventing the reabsorption of serotonin into presynaptic neurons. This mechanism leads to increased serotonin concentration in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, it demonstrates moderate inhibitory effects on dopamine reuptake, contributing to some stimulant properties, though these effects are less pronounced than with cocaine.

Comparative Pharmacology

The following table presents a comparison between 4'-Fluorococaine and related compounds:

PropertyCocaine4'-Fluorococaine
Primary ActionDopamine reuptake inhibitionSerotonin reuptake inhibition
Secondary ActionModerate serotonin & norepinephrine effectsModerate dopamine effects
Duration of ActionRelatively shortSignificantly longer
Metabolic StabilityLow (rapid hydrolysis)Lower (faster ester cleavage)
Oxidative SusceptibilityProne to N-oxidationEnhanced resistance to oxidation

This distinctive pharmacological profile suggests potential applications that differ from those of traditional stimulants, particularly in research contexts examining serotonergic pathways.

Metabolism and Pharmacokinetics

4'-Fluorococaine undergoes metabolic processes similar to cocaine but with important distinctions due to its fluorine substitution.

Metabolic Pathways

The compound undergoes rapid ester hydrolysis in vivo, producing multiple metabolites through cleavage of its methyl ester and benzoyl ester groups. The primary metabolic products include:

ReactionEnzymes InvolvedMajor Metabolites
Methyl ester hydrolysisHepatic esterases4'-Fluorobenzoylecgonine
Benzoyl ester hydrolysisPlasma esterases4'-Fluoroecgonine methyl ester

Pharmacokinetic Profile

Based on reported experiential data, 4'-Fluorococaine demonstrates distinctive pharmacokinetic properties:

  • Onset: Approximately 4 hours after initial administration (significantly delayed compared to cocaine)

  • Time to peak effects: Approximately 7 hours from initial dose

  • Duration: Extended, lasting approximately 24 hours from onset until return to baseline

  • Half-life: Shorter than cocaine due to enhanced susceptibility to esterases, yet paradoxically produces longer-lasting subjective effects

This unusual pharmacokinetic profile, particularly the delayed onset and prolonged duration, suggests complex absorption, distribution, metabolism, and excretion dynamics that warrant further investigation.

Research Applications

4'-Fluorococaine serves several important functions in scientific research, primarily as a tool to understand serotonergic systems and develop potential therapeutic applications.

Neurochemical Research

The compound enables researchers to selectively study serotonin reuptake mechanisms with reduced dopaminergic confounds compared to cocaine. This selectivity makes it valuable for examining the specific contribution of serotonergic pathways to various neurological and psychiatric conditions.

Structural-Activity Relationship Studies

As a fluorinated tropane derivative, 4'-Fluorococaine provides important data points for understanding how fluorine substitution affects:

This information contributes to rational drug design efforts targeting serotonergic systems while minimizing undesired interactions.

Human Experience Reports

Limited human experience reports provide valuable insights into the subjective effects of 4'-Fluorococaine, though these reports should be interpreted with appropriate caution given their anecdotal nature.

Documented Effects

Based on available experience reports, the subjective effects of 4'-Fluorococaine differ substantially from cocaine and other traditional stimulants :

  • Unlike cocaine's immediate euphoric stimulation, 4'-Fluorococaine produces delayed effects beginning approximately 4 hours after administration

  • Primary reported effects include confusion, dysphoria, and sensory alterations rather than stimulation or euphoria

  • Physical symptoms include coldness, shivering, and gastrointestinal distress

  • Effects appear dose-dependent, with higher doses (50mg total) producing more pronounced negative experiences

Experiential Timeline

One detailed report documents the following progression of effects :

Time PointReported Effects
T+0 to T+4hrNo perceived effects despite multiple administrations (10mg, 10mg, 30mg)
T+4:15hrMild consciousness alteration, visual brightness enhancement
T+4:30hrRapid intensification, confusion, without euphoria or stimulation
T+4:40hrPronounced dysphoria, sensory discomfort, physical discomfort
T+21:00hrDiminished but persistent negative effects, gastrointestinal distress
T+24:00hrReturn to baseline

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator